molecular formula C30H50O B107256 2,3-Oxidosqualene CAS No. 7200-26-2

2,3-Oxidosqualene

Cat. No. B107256
CAS RN: 7200-26-2
M. Wt: 426.7 g/mol
InChI Key: QYIMSPSDBYKPPY-BANQPHDMSA-N
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Description

2,3-Oxidosqualene, also known as Squalene oxide, 2,3-Squalene oxide, Squalene epoxide, or Squalene-2,3-epoxide, is an intermediate in the synthesis of the cell membrane sterol precursors lanosterol and cycloartenol, as well as saponins . It is formed when squalene is oxidized by the enzyme squalene monooxygenase .


Synthesis Analysis

All sterols found in nature are directly synthesized from (S)-2,3-oxidosqualene . In a study, (S)-2,3-oxidosqualene was introduced into E. coli by mining and recruiting heterologous enzymes and activation of the endogenous pathway . The ability of E. coli to synthesize (S)-2,3-oxidosqualene was demonstrated .


Molecular Structure Analysis

The molecular structure of 2,3-Oxidosqualene is complex and involves the formation of five ring structures, thirteen covalent bonds, and nine stereo centers . The cyclization of 2,3-oxidosqualene to tetra- or pentacyclic triterpenes involves three distinct steps: acid-catalyzed opening of the epoxide ring; concerted or not concerted cyclization to give a tetra- or pentacyclic carbonium ion; the concerted backbone rearrangement to lanosterol, cycloartenol or similar tetra- or pentacyclic triterpenes .


Chemical Reactions Analysis

Oxidosqualene cyclase (OSC), the key rate-limiting enzyme of the triterpene biosynthetic pathway, catalyzes 2,3-oxidosqualene into sterols and triterpenes with different skeletons through the chair–boat–chair (CBC) conformation or chair–chair–chair (CCC) conformation .


Physical And Chemical Properties Analysis

2,3-Oxidosqualene has a chemical formula of C30H50O and a molar mass of 426.717 g/mol . It is a substrate of the 2,3-oxidosqualene cyclase lanosterol synthase .

Scientific Research Applications

Role in Plant Defense Mechanisms

Triterpenes, products of the 2,3-oxidosqualene pathway, play a critical role in plant defense against microorganisms and various stresses. Oxidosqualene cyclase (OSC), a key enzyme in this pathway, is responsible for converting 2,3-oxidosqualene into sterols and triterpenes with different structures. This process has significant implications for pharmacological applications due to the biological activities of these compounds, which include their use as functional foods and drugs (Wang, Wei, & Feng, 2022).

Inhibitory Studies

Research has shown that specific molecules, such as 2-aza-2,3-dihydrosqualene and its derivatives, are effective inhibitors of 2,3-oxidosqualene cyclase in both animals and plants. These studies provide insights into the enzyme's functionality and potential targets for pharmacological interventions (Duriatti et al., 1985).

Enzyme Properties and Mechanism

Investigations into the properties of 2,3‐oxidosqualene‐cycloartenol cyclase from various sources, such as Ochromonas malhamensis, have helped understand the conversion process from 2,3-oxidosqualene to lanosterol and other triterpenes. These studies shed light on the enzyme's solubilization, purification, and physical properties, contributing to our knowledge of sterol biosynthesis (Beastall, Rees, & Goodwin, 1971).

Structural and Functional Studies

The structure-function relationships of oxidosqualene cyclases, particularly in the context of their role in sterol biosynthesis, have been extensively studied. For instance, research on Saccharomyces cerevisiae oxidosqualene-lanosterol cyclase has provided significant insights into the enzyme's reaction mechanism and structure, which is critical for understanding the biosynthesis of sterols and triterpenes (Wu, Chang, Liu, & Wang, 2008).

Synthetic Applications

Efficient and enantioselective synthesis processes for 2,3-oxidosqualene have been developed, which are crucial for producing this compound in laboratory settings. These synthetic methodologies are vital for research and potential therapeutic applications (Corey, Yi, & Matsuda, 1992).

properties

IUPAC Name

2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIMSPSDBYKPPY-BANQPHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50900960
Record name 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50900960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Oxidosqualene

CAS RN

7200-26-2
Record name 2,3-Oxidosqualene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7200-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Oxidosqualene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50900960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQUALENE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y5JJZ8E4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,610
Citations
Z Shi, CJ Buntel, JH Griffin - Proceedings of the National …, 1994 - National Acad Sciences
The ERG7 gene encoding oxidosqualene-lanosterol cyclase [(S)-2,3-epoxysqualene mutase (cyclizing, lanosterol forming), EC 5.4.99.7] from Saccharomyces cerevisiae has been …
Number of citations: 142 www.pnas.org
J Wang, Y Guo, X Yin, X Wang, X Qi… - Critical Reviews in …, 2022 - Taylor & Francis
Triterpenoids are one of the largest groups of secondary metabolites and exhibit diverse structures, which are derived from C30 skeletons that are biosynthesized via the isoprenoid …
Number of citations: 22 www.tandfonline.com
EJ Corey, WE Russey… - Journal of the American …, 1966 - ACS Publications
As these results were obtained from two structurally very different ketones in two different solvent media and as no monoketone is known to undergo oxidation which is considerably …
Number of citations: 351 pubs.acs.org
M Taton, P Benveniste, A Rahier, WS Johnson… - Biochemistry, 1992 - ACS Publications
Revised Manuscript Received May 28, 1992 abstract: Monocyclic and tricyclic compounds possessing a nitrogen atom situated at a position corre-sponding to the carbenium ion of high …
Number of citations: 69 pubs.acs.org
M Mark, P Muller, R Maier, B Eisele - Journal of lipid research, 1996 - Elsevier
Within the cholesterol biosynthesis cascade, the enzyme 2,3-oxidosqualene cyclase [EC 5.4.99.7] is of special interest due to its dual function: cyclization of 2,3-monoepoxysqualene to …
Number of citations: 105 www.sciencedirect.com
T Husselstein–Muller, H Schaller, P Benveniste - Plant molecular biology, 2001 - Springer
A vast array of triterpenes are found in living organisms in addition to lanosterol and cycloartenol, which are involved in sterol biosynthesis in non–photosynthetic and photosynthetic …
Number of citations: 145 link.springer.com
B Eisele, R Budzinski, P Müller, R Maier, M Mark - Journal of lipid research, 1997 - Elsevier
BIBB 515 (1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl) benzylidene))piperidine) is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC) [EC 5.4.99.7]. In rats and mice …
Number of citations: 69 www.sciencedirect.com
EJ Corey, SC Virgil - Journal of the American Chemical Society, 1991 - ACS Publications
A problem associated with this scheme is that a rotation about the C (17)-C (20) bond of 120 is required prior to H migration from C (17) to C (20) in order to produce the natural R …
Number of citations: 182 pubs.acs.org
EJ Corey, SK Gross - Journal of the American Chemical Society, 1967 - ACS Publications
Recent studies have shown the intermediacy of 2, 3-oxidosqualene (1) in the biosynthesis of lanosterol under the influence of an enzyme which can be obtained in partially purified, …
Number of citations: 48 pubs.acs.org
DS Dodd, AC Oehlschlager - The Journal of Organic Chemistry, 1992 - ACS Publications
Synthesis of ammonium ion analogues of the first cationic intermediate, 5, presumed to be formed during the cyclization of 2, 3-oxidosqualene by 2, 3-oxidosqualene-lanosterol cyclase …
Number of citations: 77 pubs.acs.org

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